molecular formula C15H17N B13758074 2-Cyclohex-2-enyl-1-methyl-1H-indole

2-Cyclohex-2-enyl-1-methyl-1H-indole

Cat. No.: B13758074
M. Wt: 211.30 g/mol
InChI Key: NHFOWAPYDJKUSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole compound with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohex-2-enyl-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Mechanism of Action

The mechanism of action of 2-Cyclohex-2-enyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohex-2-enyl-1-methyl-1H-indole is unique due to its cyclohexenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-1-methylindole

InChI

InChI=1S/C15H17N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3

InChI Key

NHFOWAPYDJKUSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCC=C3

Origin of Product

United States

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